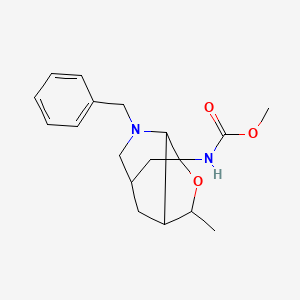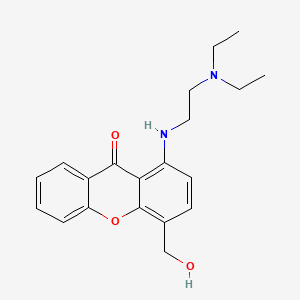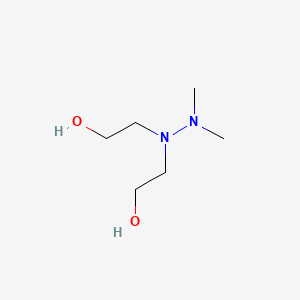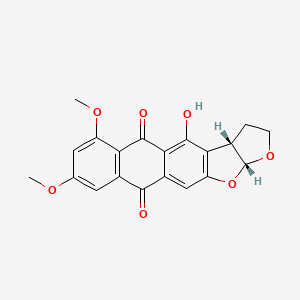
Benzo(a)pyrene-10-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyrene-10-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest due to its potential applications in various fields, including environmental science, chemistry, and medicine. This compound retains the polycyclic structure of benzo(a)pyrene, with an additional methanol group attached, which can influence its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-10-methanol typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxylation of benzo(a)pyrene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydroxylation process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyrene-10-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be further oxidized to form benzo(a)pyrene-10-carboxylic acid using oxidizing agents like chromium trioxide (CrO3) in acetic acid.
Reduction: The compound can be reduced to benzo(a)pyrene-10-methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like CH2Cl2 or acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed
Oxidation: Benzo(a)pyrene-10-carboxylic acid.
Reduction: Benzo(a)pyrene-10-methane.
Substitution: Benzo(a)pyrene-10-chloride.
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyrene-10-methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with DNA and proteins, providing insights into the mechanisms of carcinogenesis.
Medicine: Investigated for its potential role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the development of sensors for detecting PAHs in environmental samples
Wirkmechanismus
The mechanism of action of benzo(a)pyrene-10-methanol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form adducts with DNA, resulting in mutations and potentially leading to cancer. The compound’s interaction with the aryl hydrocarbon receptor (AhR) also plays a crucial role in its biological effects, including the induction of oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: A metabolite of benzo(a)pyrene, highly reactive and forms DNA adducts.
Benzo(a)pyrene-10-carboxylic acid: An oxidized derivative of benzo(a)pyrene-10-methanol.
Uniqueness
This compound is unique due to the presence of the methanol group, which can influence its reactivity and interactions with biological molecules. This functional group allows for further chemical modifications, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
86803-18-1 |
|---|---|
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
benzo[a]pyren-10-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-17-6-2-5-15-11-16-8-7-13-3-1-4-14-9-10-18(19(15)17)21(16)20(13)14/h1-11,22H,12H2 |
InChI-Schlüssel |
OZNRPDKLDNXMHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)




